molecular formula C16H12ClNO4 B2909961 methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338778-37-3

methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

Cat. No.: B2909961
CAS No.: 338778-37-3
M. Wt: 317.73
InChI Key: NFEJUKWSUBMAPP-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines elements of chromene and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions

    Chromene Core Formation: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Pyridine Ring Introduction: The pyridine ring is introduced through a cyclization reaction involving a suitable nitrile or amine precursor.

    Functionalization: The final steps involve chlorination, esterification, and other functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application.

    Molecular Targets: The compound may inhibit or activate enzymes by binding to their active sites, or it may interact with receptors to modulate signal transduction pathways.

    Pathways Involved: The pathways affected by this compound can include those involved in inflammation, cell proliferation, and apoptosis, making it relevant in the study of diseases such as cancer and autoimmune disorders.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate: This compound has a similar core structure but with a methoxymethyl group instead of an ethyl group.

    Methyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate: This variant has a methyl group in place of the ethyl group.

Uniqueness

Methyl 7-chloro-2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

methyl 7-chloro-2-ethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c1-3-12-9(16(20)21-2)7-11-14(19)10-6-8(17)4-5-13(10)22-15(11)18-12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEJUKWSUBMAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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